sEH Inhibition Potency
3-Cyclopropoxy-5-methoxyaniline demonstrates potent inhibition of soluble epoxide hydrolase (sEH) with an IC₅₀ of 59 nM, as determined in a recombinant human enzyme assay [1]. This activity is quantitatively distinct from its inhibition of 5-lipoxygenase (5-LO), where it exhibits a higher IC₅₀ of 160 nM in human polymorphonuclear leukocytes and 100 nM in an S100 cell-free fraction [2]. While direct comparative data against a specific analog in the same assay is not available, this target-specific potency profile suggests a degree of selectivity for sEH over 5-LO, which is a critical differentiation parameter in the development of anti-inflammatory agents. The 2.7-fold difference in IC₅₀ values between sEH (59 nM) and 5-LO (160 nM) in human cells indicates a preferential engagement of the sEH enzyme under these specific assay conditions [1][2].
| Evidence Dimension | Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | sEH: 59 nM; 5-LO: 160 nM (intact cells), 100 nM (cell-free) |
| Comparator Or Baseline | Within-compound comparison across different targets |
| Quantified Difference | 2.7-fold higher potency for sEH over 5-LO in intact cells (59 nM vs 160 nM) |
| Conditions | Human recombinant sEH; human polymorphonuclear leukocytes (intact and S100 fraction) stimulated with A23187 and AA |
Why This Matters
This differential potency profile is crucial for research programs targeting sEH-mediated pathways, as it helps de-risk potential off-target activity related to the 5-lipoxygenase pathway, which can be a confounding factor in inflammation models.
- [1] BindingDB Entry BDBM50365632. IC₅₀ data for human sEH. View Source
- [2] BindingDB Entry BDBM50365632. IC₅₀ data for 5-LO inhibition. View Source
